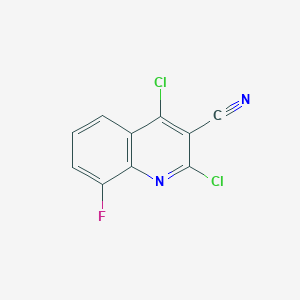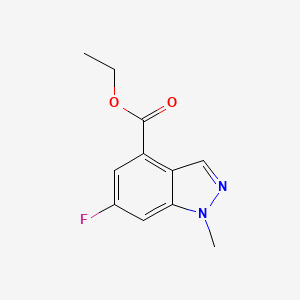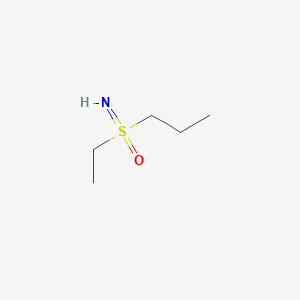
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile solution. The reaction is carried out at temperatures ranging from 65°C to 85°C, followed by reflux for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate and ammonia water. The organic phase is concentrated to obtain the crude product, which is then purified by column chromatography to yield the pure compound as a pale yellow crystalline powder .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used to oxidize the compound.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides.
科学研究应用
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: Similar in structure but differs in the position of the fluorine atom.
2,4-Dichloroquinoline: Lacks the fluorine atom.
8-Fluoroquinoline: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties that are not observed in other similar compounds .
属性
分子式 |
C10H3Cl2FN2 |
|---|---|
分子量 |
241.05 g/mol |
IUPAC 名称 |
2,4-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2FN2/c11-8-5-2-1-3-7(13)9(5)15-10(12)6(8)4-14/h1-3H |
InChI 键 |
JMYZUAVWYUXBGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)




![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
